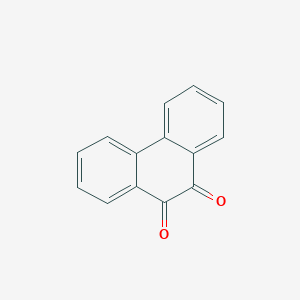

9,10-Phenanthrenedione

描述

9,10-Phenanthrenequinone has been reported in Arabidopsis thaliana with data available.

structure

Structure

3D Structure

属性

IUPAC Name |

phenanthrene-9,10-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H8O2/c15-13-11-7-3-1-5-9(11)10-6-2-4-8-12(10)14(13)16/h1-8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YYVYAPXYZVYDHN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C3=CC=CC=C3C(=O)C2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H8O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3058901 | |

| Record name | 9,10-Phenanthrenedione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3058901 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Orange-red solid; [Merck Index] Powder; [Alfa Aesar MSDS] | |

| Record name | 9,10-Phenanthrenedione | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/3358 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

About 360 °C | |

| Record name | 9,10-PHENANTHRENEDIONE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4489 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

Solubility in water: 0.4 mg/mL, Solubility in ethanol: 1 mg/mL; solubility in ethylene glycol methyl ether: 7 mg/mL, Soluble in benzene, ether, glacial acetic acid, hot alcohol, Soluble in sulfuric acid | |

| Record name | 9,10-PHENANTHRENEDIONE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4489 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

1.405 g/cu cm at 22 °C | |

| Record name | 9,10-PHENANTHRENEDIONE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4489 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

0.00000002 [mmHg] | |

| Record name | 9,10-Phenanthrenedione | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/3358 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Color/Form |

Orange-red crystals, Orange needles, orange-red plates | |

CAS No. |

84-11-7 | |

| Record name | 9,10-Phenanthrenedione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=84-11-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 9,10-Phenanthrenedione | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000084117 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phenanthrenequinone | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=10446 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Phenanthrenequinone | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=7389 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 9,10-Phenanthrenedione | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 9,10-Phenanthrenedione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3058901 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 9,10-phenanthrenequinone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.377 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 9,10-PHENANTHRENEDIONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/42L7BZ8H74 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 9,10-PHENANTHRENEDIONE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4489 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

206-207 °C | |

| Record name | 9,10-PHENANTHRENEDIONE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4489 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

Synthesis of 9,10-Phenanthrenedione via Phenanthrene Oxidation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the synthesis of 9,10-phenanthrenedione from the oxidation of phenanthrene (B1679779). The document details various synthetic methodologies, with a focus on experimental protocols and quantitative data to facilitate replication and optimization in a laboratory setting.

Introduction

This compound, also known as phenanthrenequinone, is a polycyclic aromatic dione (B5365651) of significant interest in medicinal chemistry and materials science. It serves as a versatile precursor for the synthesis of various biologically active compounds and functional materials. The most common and well-established method for its preparation involves the oxidation of phenanthrene. This guide explores the prevalent oxidative methods, primarily focusing on the use of chromium-based reagents, and also touches upon alternative approaches.

Oxidative Synthesis Methodologies

The direct oxidation of phenanthrene is an effective route to produce this compound.[1] Various oxidizing agents have been employed for this transformation, with chromium(VI) reagents being the most extensively documented.[1][2] Other oxidants such as potassium permanganate (B83412) and tert-butyl hydroperoxide have also been explored.[3][4][5]

Oxidation using Chromium-Based Reagents

The oxidation of phenanthrene using chromic acid or alkali dichromates in an acidic medium is a classical and widely used method.[2][6] This process typically involves the in-situ generation of chromic acid (H₂CrO₄) from sources like chromium(VI) oxide (CrO₃), sodium dichromate (Na₂Cr₂O₇), or potassium dichromate (K₂Cr₂O₇) in the presence of a strong acid, usually sulfuric acid.[7]

The reaction mechanism is thought to proceed through the formation of a diol intermediate, which is subsequently oxidized to the diketone.[8][9] The 9,10-double bond of phenanthrene exhibits a degree of fixation, making it susceptible to oxidation.[9]

A notable improvement in this method involves controlling the reaction temperature to enhance both yield and purity.[6] By preparing a dispersion of phenanthrene and an alkali dichromate at 95-100°C, followed by cooling to 80-85°C before the addition of sulfuric acid, yields can be significantly increased to around 90% with high purity.[6]

Alternative Oxidation Methods

While chromium-based oxidation is effective, the toxicity of chromium reagents has prompted research into more environmentally friendly alternatives. One such method utilizes tert-butyl hydroperoxide (TBHP) as the oxidant, which offers advantages of being a greener and more efficient procedure.[4] Another approach involves the use of potassium permanganate.[5]

Quantitative Data Summary

The following tables summarize the quantitative data from various reported methods for the synthesis of this compound.

Table 1: Oxidation of Phenanthrene with Chromium-Based Reagents

| Oxidizing System | Solvent | Temperature (°C) | Reaction Time | Yield (%) | Purity (%) | Reference |

| CrO₃ / H₂SO₄ / H₂O | Water | Reflux | Not specified | 44-48 | Not specified | [6] |

| Na₂Cr₂O₇ / H₂SO₄ / H₂O | Water | 80-85 | 3 hours | 90 | 92 | [6] |

| K₂Cr₂O₇ / H₂SO₄ | Aqueous | Not specified | Not specified | Not specified | Not specified | [7][10] |

Table 2: Alternative Oxidation Methods for Phenanthrene

| Oxidizing System | Catalyst | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |

| tert-Butyl Hydroperoxide (TBHP) | MoO₂(acac)₂ | Not specified | Not specified | 4 | Not specified | [4] |

| Potassium Permanganate (KMnO₄) | - | Soil/Water | Not specified | Not specified | Significant reduction | [5] |

Experimental Protocols

Protocol for Oxidation with Sodium Dichromate and Sulfuric Acid[6]

This protocol is adapted from a patented method demonstrating high yield and purity.

Materials:

-

Phenanthrene

-

Sodium dichromate (Na₂Cr₂O₇)

-

Concentrated sulfuric acid (H₂SO₄)

-

Water

Procedure:

-

Prepare a dispersion of 1 mole of phenanthrene, sodium dichromate, and water at a temperature of 95-100°C.

-

Cool the dispersion to 80-85°C.

-

With external cooling and agitation, slowly add concentrated sulfuric acid over a period of 2 hours, maintaining the reaction temperature between 80-85°C.

-

After the addition is complete, continue to agitate the mixture for 1 hour at 85°C.

-

Cool the reaction mixture to 50°C.

-

Isolate the precipitated this compound by filtration.

-

Wash the product with water until the washings are nearly neutral.

-

Dry the product to obtain finely divided, crystalline this compound.

General Protocol for Oxidation with Chromic Acid (from Organic Syntheses)[11]

This is a classic procedure for the laboratory-scale synthesis of this compound.

Materials:

-

Phenanthrene (technical grade)

-

Chromium(VI) oxide (CrO₃, technical grade)

-

Concentrated sulfuric acid (H₂SO₄)

-

Water

-

40% Sodium bisulfite solution

-

Sodium carbonate

Procedure:

-

In a three-necked flask equipped with a reflux condenser, mechanical stirrer, and a dropping funnel, place 100 g (0.56 mole) of phenanthrene, 210 g (2.1 moles) of chromic acid, and 1 L of water.

-

Start the stirrer and add 450 ml of concentrated sulfuric acid from the dropping funnel at a rate that maintains gentle boiling.

-

After the addition is complete, add a mixture of 210 g (2.1 moles) of chromic acid and 500 ml of water. Add half of this mixture carefully, allow the reaction to proceed for 20-25 minutes, and then add the remainder slowly.

-

After the reaction is complete, cool the mixture to room temperature and pour it into an equal volume of water. Chill to 10°C in an ice bath.

-

Collect the crude precipitate by suction filtration and wash thoroughly with cold water until the green color of chromium salts is no longer visible in the washings.

-

Triturate the precipitate with three 300-ml portions of boiling water and filter to remove diphenic acid.

-

Triturate the precipitate with several 300-ml portions of hot 40% sodium bisulfite solution and filter. This step forms the bisulfite addition product of the quinone.

-

Treat the filtrate with sodium carbonate to precipitate the purified this compound.

-

Collect the purified product by filtration, wash with water, and air-dry.

Visualizations

Reaction Pathway

Caption: Reaction pathway for the oxidation of phenanthrene.

Experimental Workflow

Caption: General experimental workflow for synthesis.

References

- 1. Thieme E-Books & E-Journals [thieme-connect.de]

- 2. Phenanthrenequinone - Wikipedia [en.wikipedia.org]

- 3. This compound | C14H8O2 | CID 6763 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. US4510090A - Method for the production of phenanthrenequinone - Google Patents [patents.google.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 9. youtube.com [youtube.com]

- 10. Efficient, Solvent-Free Oxidation of Organic Compounds with Potassium Dichromate in the Presence of Lewis Acids - PMC [pmc.ncbi.nlm.nih.gov]

physical and chemical properties of 9,10-Phenanthrenedione

An In-depth Technical Guide to 9,10-Phenanthrenedione

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the physical, chemical, and biological properties of this compound (also known as phenanthrenequinone). It includes detailed data, experimental protocols, and visual representations of key processes to support its application in research and development.

Core Properties

This compound is an orange, water-insoluble solid classified as a quinone derivative of a polycyclic aromatic hydrocarbon.[1] Its rigid, planar structure and electron-deficient quinone moiety are central to its chemical reactivity and biological activity.

General and Physical Properties

The fundamental identifiers and physical characteristics of this compound are summarized below.

| Property | Value | Reference(s) |

| IUPAC Name | phenanthrene-9,10-dione | [2][3] |

| Synonyms | Phenanthrenequinone, 9,10-Phenanthraquinone | [4][5] |

| CAS Number | 84-11-7 | [5][6] |

| Molecular Formula | C₁₄H₈O₂ | [2][3][5] |

| Molecular Weight | 208.21 g/mol | [2][3][5] |

| Appearance | Orange-red solid, powder, or crystals | [2] |

| Melting Point | 206-212 °C | [2][3][6] |

| Boiling Point | ~360 °C | [2][3][6] |

| Density | 1.405 g/cm³ at 22 °C | [2][6] |

| Vapor Pressure | 8.5 x 10⁻⁷ mmHg at 25 °C (estimated) | [3] |

| Flash Point | ~245 °C | |

| LogP (Octanol/Water) | 2.52 | [2] |

Solubility Profile

This compound is generally nonpolar, exhibiting poor solubility in water but good solubility in several organic solvents.[7]

| Solvent | Solubility | Reference(s) |

| Water | ~0.4 mg/mL | [2][3] |

| Ethanol (B145695) | ~1 mg/mL | [2][3] |

| Ethylene Glycol Methyl Ether | ~7 mg/mL | [2][3] |

| Other Solvents | Soluble in benzene, ether, glacial acetic acid, and hot alcohol. | [2][3] |

Spectroscopic Data

Key spectroscopic data for the characterization of this compound.

| Spectrum Type | Wavelength / Shift | Conditions | Reference(s) |

| UV-Vis | λmax: 252 nm (log ε=4.5), 283 nm (log ε=3.0) | Alcohol | [2] |

| λmax: 268 nm (ε=29000) | Chloroform | [8] | |

| Fluorescence | λmax: 420 nm | Not specified | [3] |

| IR | Sadtler Ref. No: 21389 (Prism) | KBr Pellet | [2][9] |

| ¹H NMR | Data available via NMRShiftDB | CDCl₃, DMSO-d₆ | [2][10] |

| ¹³C NMR | Data available via NMRShiftDB | CDCl₃, DMSO-d₆ | [2][10] |

| Mass Spec. | Data available via NIST WebBook | Electron Ionization (EI) | [4][5] |

Chemical Synthesis and Reactivity

This compound is a versatile building block in organic synthesis, valued for its reactivity in condensation, alkylation, and cycloaddition reactions.

Experimental Protocol: Synthesis from Phenanthrene (B1679779)

A common laboratory method for synthesizing this compound involves the oxidation of phenanthrene using a strong oxidizing agent like chromic acid.[11][12]

Materials:

-

Phenanthrene

-

Chromium(VI) oxide (CrO₃) or an alkali dichromate (e.g., Na₂Cr₂O₇·2H₂O)

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Water

Procedure:

-

Prepare a dispersion of phenanthrene and sodium dichromate dihydrate in water in a reaction flask.[12]

-

Heat the mixture to approximately 95-100 °C with agitation to ensure a fine suspension.[12]

-

Cool the dispersion to 80-85 °C.[12]

-

Carefully and slowly add concentrated sulfuric acid to the mixture. The temperature should be maintained between 80-85 °C, using external cooling if necessary, as the reaction is exothermic.[12]

-

After the addition is complete, continue stirring the mixture for approximately 1 hour at 85 °C to ensure the reaction goes to completion.[12]

-

Cool the mixture to 50 °C. The this compound product will precipitate out of the acidic solution.[12]

-

Isolate the solid product by filtration.

-

Wash the collected solid with water until the filtrate is near neutral pH to remove residual acid.

-

The crude product can be further purified by recrystallization, typically from a solvent like ethanol or glacial acetic acid.

Key Chemical Reactions

-

Condensation Reactions: It readily reacts with 1,2-diamines to form dibenzo[a,c]phenazine (B1222753) derivatives.[10]

-

FeCl₃ Catalyzed Reactions: Reacts with various ketones under iron(III) chloride catalysis to produce structurally diverse furan-annulated products through a sequence of aldol (B89426) condensation, dehydration, and cyclization.[13]

-

Alkylation: Can be reduced to its hydroquinone (B1673460) form (9,10-dihydroxyphenanthrene) and subsequently alkylated. For example, methylation with dimethyl sulfate (B86663) produces 9,10-dimethoxyphenanthrene.[14]

-

Photoredox Catalysis: Due to its photochemical properties, it has emerged as a low-cost and effective organic photoredox catalyst for various transformations, including C-H functionalization.[15][16]

Biological Activity and Significance

This compound is a significant component of diesel exhaust particles and other environmental pollutants.[17] Its biological activity is primarily linked to its ability to induce oxidative stress, making it a compound of interest in toxicology and drug development. Naturally occurring phenanthrenes, including quinone derivatives, have been studied for a range of biological activities such as cytotoxicity and antimicrobial effects.[18]

Mechanism of Cytotoxicity: ROS Generation

The primary mechanism of 9,10-PQ-induced cytotoxicity involves the generation of reactive oxygen species (ROS) through a process known as redox cycling.[17] This process can lead to cellular damage and has been shown to impact metabolic pathways related to glycerophospholipid metabolism, purine (B94841) metabolism, and others.[19][20]

Experimental Protocol: Assessing Oxidative Stress

A common method to assess oxidative stress in biological systems exposed to 9,10-PQ is to measure biomarkers like malondialdehyde (MDA) content and the activity of antioxidant enzymes.

Materials:

-

Biological sample (e.g., cell lysate, plasma) from control and 9,10-PQ-treated groups.

-

Assay kits for malondialdehyde (MDA), superoxide (B77818) dismutase (SOD), and catalase (CAT).

-

Spectrophotometer or plate reader.

Procedure (General Outline):

-

Expose the biological model (e.g., cell culture, aquatic organism) to various concentrations of 9,10-PQ for defined time periods (e.g., 6, 24, 48, 96 hours).[19]

-

Collect samples at each time point.

-

Prepare samples according to the assay kit protocols (e.g., homogenization, centrifugation).

-

MDA Assay: Measure MDA content, a marker of lipid peroxidation, typically via a colorimetric reaction with thiobarbituric acid (TBA).

-

SOD Assay: Measure the activity of SOD, an enzyme that dismutates superoxide radicals into hydrogen peroxide and molecular oxygen.

-

CAT Assay: Measure the activity of CAT, an enzyme that catalyzes the decomposition of hydrogen peroxide to water and oxygen.

-

Analyze the data by comparing the levels of MDA and the activities of SOD and CAT in the treated groups to the control group. A significant increase in MDA and alterations in enzyme activities indicate the induction of oxidative stress.[19][20]

References

- 1. Phenanthrenequinone - Wikipedia [en.wikipedia.org]

- 2. This compound | C14H8O2 | CID 6763 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. semiconductor.alfachemic.com [semiconductor.alfachemic.com]

- 4. This compound [webbook.nist.gov]

- 5. This compound [webbook.nist.gov]

- 6. chemsynthesis.com [chemsynthesis.com]

- 7. benchchem.com [benchchem.com]

- 8. PhotochemCAD | 9,10-Phenanthrenequinone [photochemcad.com]

- 9. This compound [webbook.nist.gov]

- 10. rsc.org [rsc.org]

- 11. organic chemistry - Reaction mechanism for the synthesis of 9,10-phenanthrenequinone - Chemistry Stack Exchange [chemistry.stackexchange.com]

- 12. US4510090A - Method for the production of phenanthrenequinone - Google Patents [patents.google.com]

- 13. Chemistry of 9,10-phenanthrenequinone revisited: iron(iii) chloride catalyzed reactions of 9,10-phenanthrenequinone with acyclic and cyclic ketones pr ... - RSC Advances (RSC Publishing) DOI:10.1039/C2RA20499A [pubs.rsc.org]

- 14. Organic Syntheses Procedure [orgsyn.org]

- 15. mdpi.com [mdpi.com]

- 16. tandfonline.com [tandfonline.com]

- 17. Cytotoxicity of Air Pollutant 9,10-Phenanthrenequinone: Role of Reactive Oxygen Species and Redox Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 18. files01.core.ac.uk [files01.core.ac.uk]

- 19. royalsocietypublishing.org [royalsocietypublishing.org]

- 20. researchgate.net [researchgate.net]

9,10-Phenanthrenedione CAS number and molecular structure

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 9,10-Phenanthrenedione, a versatile quinone with significant applications in organic synthesis and biological research. This document details its chemical and physical properties, experimental protocols for its synthesis, and insights into its biological activity, with a focus on its role in generating reactive oxygen species and its application in photoredox catalysis.

Core Identification and Molecular Structure

Molecular Formula: C₁₄H₈O₂[1][2][3]

Molecular Weight: 208.21 g/mol [4]

IUPAC Name: phenanthrene-9,10-dione[4]

Synonyms: Phenanthrenequinone, Phenanthraquinone[1][5]

Molecular Structure: this compound is an ortho-quinone derivative of phenanthrene (B1679779). The molecule consists of a phenanthrene backbone with two ketone functional groups at the 9 and 10 positions. This arrangement results in a planar, aromatic system with a characteristic orange-red color.

Physicochemical and Spectroscopic Data

The following tables summarize the key physical, chemical, and spectroscopic properties of this compound.

Table 1: Physical and Chemical Properties

| Property | Value | Reference |

| Physical Description | Orange-red crystalline solid | |

| Melting Point | 206-209 °C | [5] |

| Boiling Point | ~360 °C (sublimes) | [5] |

| Solubility in Water | 0.4 mg/mL | |

| Density | 1.405 g/cm³ at 22 °C | |

| LogP (Octanol/Water) | 2.52 | |

| Vapor Pressure | 2 x 10⁻⁸ mmHg |

Table 2: Spectroscopic Data

| Technique | Data Highlights | Reference |

| Mass Spectrometry (MS) | Available electron ionization mass spectra. | [1][6] |

| Infrared (IR) Spectroscopy | Gas-phase and condensed-phase IR spectra are available for structural analysis. | [6][7] |

| UV/Visible Spectroscopy | Absorption bands in the visible region (e.g., 412 and 505 nm in acetonitrile) are characteristic. | [8] |

| Nuclear Magnetic Resonance (NMR) | ¹H and ¹³C NMR spectra are available for detailed structural elucidation. | [4][9] |

Experimental Protocols

Synthesis of this compound via Oxidation of Phenanthrene

A common and established method for the synthesis of this compound is the oxidation of phenanthrene using a strong oxidizing agent such as chromic acid.[5][10]

Materials:

-

Phenanthrene

-

Chromic acid (CrO₃)

-

Concentrated sulfuric acid

-

Water

-

Sodium bisulfite solution (40%)

-

Saturated sodium carbonate solution

Procedure: [10]

-

In a 3-liter, three-necked flask equipped with a mechanical stirrer, reflux condenser, and a dropping funnel, add 100 g of phenanthrene, 210 g of chromic acid, and 1 liter of water.

-

With stirring, add 450 ml of concentrated sulfuric acid from the dropping funnel at a rate that maintains gentle boiling.

-

After the addition of sulfuric acid is complete, carefully add a mixture of 210 g of chromic acid in 500 ml of water.

-

Reflux the resulting mixture for 20 minutes.

-

Cool the reaction mixture to room temperature, then pour it into an equal volume of water and chill to 10°C in an ice bath.

-

Collect the crude precipitate by suction filtration and wash thoroughly with cold water until the green color of chromium salts is no longer visible in the washings.

-

To remove diphenic acid, triturate the precipitate with three 300-ml portions of boiling water and filter.

-

Triturate the solid with several 300-ml portions of hot 40% sodium bisulfite solution and filter. The insoluble material contains impurities like anthraquinone.

-

Combine the sodium bisulfite filtrates and cool to 5°C in an ice bath to precipitate the bisulfite addition product.

-

Collect the precipitate by suction filtration and disperse it in 300 ml of water.

-

Add 500 ml of a saturated sodium carbonate solution with good stirring to liberate the this compound.

-

Collect the deep orange product by suction filtration, wash well with cold water, and dry. The expected yield is 60-65 g (55-60%) with a melting point of 205–208°C.

Biological Activity and Signaling Pathways

This compound is a biologically active molecule known for its cytotoxicity, which is primarily attributed to its ability to generate reactive oxygen species (ROS) through redox cycling.[11][12]

Mechanism of Reactive Oxygen Species (ROS) Generation

The redox cycling of this compound is a key process in its biological effects. It can accept an electron to form a semiquinone radical. This unstable radical can then transfer the electron to molecular oxygen, regenerating the parent quinone and producing a superoxide (B77818) anion radical. This process can lead to the formation of other ROS, such as hydrogen peroxide and hydroxyl radicals, which can induce oxidative stress and cellular damage.[11][13][14]

Caption: Redox cycling of this compound leading to the generation of reactive oxygen species (ROS).

Toxicity Data

The ecotoxicity of this compound has been evaluated in various organisms. The following table provides toxicity data for the freshwater crustacean Daphnia magna.

Table 3: Ecotoxicity Data for Daphnia magna

| Endpoint | Value (µM) | Exposure Time | Reference |

| EC50 (Immobilization) | 1.72 | 48 hours | [15][16] |

Applications in Drug Development and Organic Synthesis

Beyond its toxicological profile, this compound has emerged as a valuable tool in synthetic organic chemistry, particularly as a visible-light photoredox catalyst.

Visible-Light Photoredox Catalysis

This compound can be excited by visible light to a higher energy state, enabling it to act as a photocatalyst in various organic transformations.[8][17][18][19] One notable application is in the functionalization of N-heterocycles through a Friedel-Crafts type reaction.[8][17] In this process, the excited this compound facilitates a single-electron transfer (SET) from a substrate, initiating a radical cascade that leads to the formation of a new carbon-carbon bond.

Caption: Proposed mechanism for the this compound-catalyzed photoredox functionalization.

References

- 1. This compound [webbook.nist.gov]

- 2. This compound [webbook.nist.gov]

- 3. This compound [webbook.nist.gov]

- 4. This compound | C14H8O2 | CID 6763 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Phenanthrenequinone - Wikipedia [en.wikipedia.org]

- 6. This compound [webbook.nist.gov]

- 7. This compound [webbook.nist.gov]

- 8. mdpi.com [mdpi.com]

- 9. spectrabase.com [spectrabase.com]

- 10. Organic Syntheses Procedure [orgsyn.org]

- 11. Cytotoxicity of Air Pollutant 9,10-Phenanthrenequinone: Role of Reactive Oxygen Species and Redox Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Cytotoxicity of Air Pollutant 9,10-Phenanthrenequinone: Role of Reactive Oxygen Species and Redox Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. Assessment of the toxicity of mixtures of copper, 9,10-phenanthrenequinone, and phenanthrene to Daphnia magna: evidence for a reactive oxygen mechanism [pubmed.ncbi.nlm.nih.gov]

- 16. Assessment of the toxicity of mixtures of copper, 9,10‐phenanthrenequinone, and phenanthrene to Daphnia magna: Evidence for a reactive oxygen mechanism | Environmental Toxicology and Chemistry | Oxford Academic [academic.oup.com]

- 17. researchgate.net [researchgate.net]

- 18. preprints.org [preprints.org]

- 19. researchgate.net [researchgate.net]

Solubility of 9,10-Phenanthrenedione in Common Organic Solvents: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

9,10-Phenanthrenedione, also known as phenanthrenequinone, is a polycyclic aromatic dione (B5365651) with significant applications in organic synthesis, materials science, and as a biological probe. Its utility in these fields is often contingent on its solubility characteristics in various organic solvents. This technical guide provides a comprehensive overview of the solubility of this compound in common organic solvents, presenting available quantitative data, detailing experimental protocols for solubility determination, and illustrating the experimental workflow.

Core Data: Quantitative Solubility of this compound

The solubility of this compound is a critical parameter for its handling, reaction setup, and purification. The following tables summarize the available quantitative solubility data in various common organic solvents. It is important to note that solubility can be temperature-dependent.

Table 1: Quantitative Solubility Data for this compound

| Solvent Class | Solvent Name | Chemical Formula | Solubility (g/L) | Temperature (°C) | Reference |

| Alcohols | Ethanol | C₂H₅OH | 1 | Not Specified | [1] |

| Ethylene Glycol Methyl Ether | C₃H₈O₂ | 7 | Not Specified | [1] | |

| Aqueous | Water | H₂O | 0.0075 | Not Specified | [2][3][4] |

| Water | H₂O | 0.4 | Not Specified | [1] |

Qualitative Solubility Information:

This compound is also reported to be soluble in benzene, diethyl ether, glacial acetic acid, and hot alcohol[1].

Experimental Protocols for Solubility Determination

The determination of solubility is a fundamental experimental procedure. The most common and reliable method is the isothermal shake-flask method, followed by a quantitative analysis of the saturated solution.

Isothermal Shake-Flask Method

This method involves equilibrating a surplus of the solid solute with a solvent at a constant temperature until the solution is saturated.

Materials:

-

This compound (high purity)

-

Selected organic solvents (analytical grade)

-

Volumetric flasks

-

Scintillation vials or sealed flasks

-

Thermostatically controlled shaker or incubator

-

Centrifuge

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Analytical balance

Procedure:

-

Preparation of Supersaturated Solution: Add an excess amount of this compound to a series of vials or flasks, each containing a known volume of the desired organic solvent. The excess solid should be clearly visible.

-

Equilibration: Seal the containers to prevent solvent evaporation and place them in a thermostatically controlled shaker set to a constant temperature (e.g., 25 °C). Agitate the mixtures for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached. The time to reach equilibrium should be determined empirically by taking measurements at different time points until the concentration of the solute in the solution remains constant.

-

Phase Separation: After equilibration, allow the suspensions to settle. To effectively separate the undissolved solid from the saturated solution, centrifuge the samples at a high speed.

-

Sample Collection: Carefully withdraw an aliquot of the clear supernatant using a pipette. For further purification, the aliquot can be filtered through a syringe filter compatible with the solvent. This step is crucial to ensure that no solid particles are transferred to the analytical sample.

Quantitative Analysis

The concentration of this compound in the saturated solution can be determined using various analytical techniques.

a) UV-Vis Spectrophotometry

Principle: This method relies on the Beer-Lambert law, which states that the absorbance of a solution is directly proportional to the concentration of the analyte.

Procedure:

-

Wavelength of Maximum Absorbance (λmax) Determination: Prepare a dilute solution of this compound in the solvent of interest and scan its UV-Vis spectrum to determine the λmax, the wavelength at which it exhibits maximum absorbance.

-

Calibration Curve: Prepare a series of standard solutions of this compound of known concentrations in the same solvent. Measure the absorbance of each standard at the predetermined λmax. Plot a calibration curve of absorbance versus concentration.

-

Sample Analysis: Dilute the filtered saturated solution with a known volume of the solvent to bring its absorbance within the linear range of the calibration curve. Measure the absorbance of the diluted sample at the λmax.

-

Concentration Calculation: Use the equation of the calibration curve to determine the concentration of the diluted sample. Back-calculate the concentration of the original saturated solution.

b) High-Performance Liquid Chromatography (HPLC)

Principle: HPLC separates components of a mixture based on their differential partitioning between a stationary phase and a mobile phase. The concentration of the analyte is determined by comparing its peak area to that of known standards.

Procedure:

-

Method Development: Develop a suitable HPLC method for the analysis of this compound. This includes selecting an appropriate column (e.g., C18), mobile phase, flow rate, and detector wavelength (e.g., using a DAD or UV detector set at a wavelength where this compound absorbs strongly).

-

Calibration Curve: Prepare a series of standard solutions of this compound of known concentrations. Inject each standard into the HPLC system and record the peak area. Plot a calibration curve of peak area versus concentration.

-

Sample Analysis: Inject a known volume of the filtered saturated solution (appropriately diluted if necessary) into the HPLC system.

-

Concentration Calculation: Determine the concentration of this compound in the sample by comparing its peak area to the calibration curve.

Experimental Workflow Visualization

The following diagram illustrates the logical workflow for determining the solubility of this compound using the shake-flask method followed by UV-Vis analysis.

Caption: Experimental workflow for solubility determination.

Conclusion

This technical guide provides a summary of the known solubility of this compound in common organic solvents and detailed experimental protocols for its determination. The provided data and methodologies will be a valuable resource for researchers and professionals in chemistry and drug development, enabling more efficient and informed use of this versatile compound. Further experimental work is encouraged to expand the quantitative solubility data across a broader range of solvents and temperatures.

References

An In-Depth Technical Guide to the UV-Vis Absorption Spectrum of 9,10-Phenanthrenedione

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the ultraviolet-visible (UV-Vis) absorption spectrum of 9,10-Phenanthrenedione, a compound of significant interest in various chemical and biological applications. This document outlines the key spectral properties, details the experimental methodologies for its characterization, and presents the data in a clear, structured format for ease of comparison and use in research and development.

Core Spectroscopic Data

The UV-Vis absorption spectrum of this compound is characterized by multiple absorption bands, the positions and intensities of which are influenced by the solvent environment. The primary absorption maxima (λmax) and their corresponding molar absorptivity (ε) values are summarized in the table below.

| Solvent | λmax (nm) | Molar Absorptivity (ε) (M⁻¹cm⁻¹) | log ε | Reference |

| Alcohol | 252 | 31,623 | 4.5 | [1] |

| 283 | 1,000 | 3.0 | [1] | |

| Chloroform | 268 | 29,000 | 4.46 | [2] |

| Acetonitrile (B52724) | 412 | Not Specified | Not Specified | [3] |

| 505 | Not Specified | Not Specified | [3] |

Experimental Protocols

The characterization of the UV-Vis absorption spectrum of this compound is typically performed using steady-state UV-Visible absorption spectroscopy.[4][5] The following provides a generalized methodology based on cited experimental practices.

Objective:

To determine the UV-Vis absorption spectrum of this compound and identify its maximum absorption wavelengths (λmax) and corresponding molar absorptivities (ε).

Materials and Equipment:

-

This compound (solid)

-

Spectroscopic grade solvent (e.g., ethanol, chloroform, or acetonitrile)

-

Volumetric flasks

-

Quartz cuvettes (1 cm path length)

-

A calibrated UV-Vis spectrophotometer (e.g., Agilent 8453)[2]

Procedure:

-

Preparation of Stock Solution: A standard stock solution of this compound is prepared by accurately weighing a known mass of the compound and dissolving it in a precise volume of the chosen spectroscopic grade solvent in a volumetric flask.

-

Preparation of Working Solutions: A series of dilutions are prepared from the stock solution to obtain a range of concentrations suitable for spectroscopic analysis.

-

Spectrophotometer Setup: The UV-Vis spectrophotometer is powered on and allowed to stabilize. The instrument is blanked using a quartz cuvette filled with the same solvent used to prepare the sample solutions.

-

Spectral Acquisition: The UV-Vis absorption spectrum of each working solution is recorded over a specific wavelength range (typically 200-800 nm). The absorbance values are measured at incremental wavelengths.

-

Data Analysis: The wavelength of maximum absorbance (λmax) is identified from the resulting spectrum. The molar absorptivity (ε) is then calculated using the Beer-Lambert law (A = εcl), where A is the absorbance at λmax, c is the molar concentration of the solution, and l is the path length of the cuvette (typically 1 cm).

Experimental Workflow

The logical flow of the experimental procedure for obtaining the UV-Vis absorption spectrum of this compound can be visualized as follows:

Applications in Research

This compound's distinct absorption in the visible region allows it to be utilized as a visible-light photoredox catalyst.[3] Its ability to absorb light at wavelengths of 412 and 505 nm in acetonitrile enables it to catalyze chemical reactions, such as the functionalization of 3,4-dihydro-1,4-benzoxazin-2-ones through a Friedel-Crafts reaction, using a simple 5W white LED as the light source.[3] This highlights the practical importance of understanding its photophysical properties for the development of green and sustainable chemical methodologies.[3]

References

The Duality of 9,10-Phenanthrenedione: An In-depth Technical Guide to its Electrophilic and Nucleophilic Reactions

Introduction: 9,10-Phenanthrenedione, also known as phenanthrenequinone, is an orange, solid polycyclic aromatic dicarbonyl compound with the chemical formula C₁₄H₈O₂.[1][2] As an α-dione integrated into a rigid aromatic framework, it exhibits a rich and diverse reactivity profile, engaging in both electrophilic and nucleophilic reactions. The electron-deficient nature of its carbonyl carbons makes it a potent electrophile, susceptible to attack by a wide range of nucleophiles. Conversely, the fused benzene (B151609) rings can undergo electrophilic substitution, albeit under specific conditions. This dual reactivity makes this compound a valuable building block in organic synthesis, finding applications in the creation of complex heterocyclic systems, dyes, and functional materials.[3][4] This technical guide provides a comprehensive overview of its core reactions for researchers, scientists, and professionals in drug development.

Electrophilic Reactions: Targeting the Aromatic Core

While the diketone functionality deactivates the aromatic rings towards electrophilic attack, reactions can be induced under forcing conditions. The substitution pattern is complex, often resulting in a mixture of products. The positions on the outer rings (1, 2, 3, 4, 5, 6, 7, and 8) are the sites for electrophilic substitution.[5]

A key example of an electrophilic reaction is the bromination of the phenanthrenequinone scaffold. This reaction typically requires a strong Lewis acid or acidic medium to facilitate the substitution of bromine atoms onto the aromatic rings.[4][6]

Quantitative Data for Electrophilic Bromination

| Product Name | Reagents | Solvent | Temperature | Reaction Time | Yield (%) | Reference |

| 2,7-Dibromo-9,10-phenanthrenedione | N-bromosuccinimide | Concentrated H₂SO₄ | Room Temp. | 2 hours | 73 | [6] |

| 2,7-Dibromo-9,10-phenanthrenedione | Bromine, HBr | H₂O, H₂SO₄ | 80°C | 24 hours | 90 | [6] |

Experimental Protocol: Synthesis of 2,7-Dibromo-9,10-phenanthrenedione

This protocol is adapted from the synthesis using N-bromosuccinimide.[6]

-

Setup: Add this compound (10 g) and concentrated sulfuric acid (100 mL) to a dry reaction vessel under a nitrogen atmosphere.

-

Reagent Addition: Add N-bromosuccinimide (18 g) to the reaction mixture.

-

Reaction: Stir the mixture for 2 hours at room temperature.

-

Quenching: Upon completion, slowly add water (50 mL) to quench the reaction, then pour the entire mixture into ice water (600 mL).

-

Isolation: Collect the precipitated solid product by filtration and wash thoroughly with hot water.

-

Purification: The crude product is extracted by refluxing with ethyl acetate (B1210297) (100 mL) and then dried under a vacuum to yield 2,7-dibromo-9,10-phenanthrenequinone as a yellow solid.

Nucleophilic Reactions: The Versatile Carbonyl Hub

The primary reactivity of this compound is centered on its two electrophilic carbonyl carbons. These sites readily react with a diverse array of nucleophiles, leading to addition, condensation, and cycloaddition products.

Condensation Reactions

This compound undergoes condensation reactions with various nucleophiles, including amines and compounds with active methylene (B1212753) groups, to form complex heterocyclic structures.

-

Reaction with Amines: Condensation with primary amines, such as 4-aminoantipyrine (B1666024) (4-AAP), typically forms Schiff base-type adducts.[7]

-

Reaction with Ketones: Under catalysis, such as with iron(III) chloride, it reacts with ketones through aldol (B89426) condensation, dehydration, and cyclization to furnish furan-annulated products.[8]

-

Reaction with Active Methylene Compounds: The reaction with ethyl acetoacetate (B1235776) represents a classic example of condensation leading to new carbocyclic ring formation.[9]

Quantitative Data for Condensation Reactions

| Nucleophile | Catalyst/Conditions | Product Type | Yield (%) | Reference | | :--- | :--- | :--- | :--- | :--- | :--- | | Acyclic/Cyclic Ketones | FeCl₃ | Furan-annulated products | Moderate to Good |[8] | | Ethyl Acetoacetate | Not specified | Cyclopentenone derivative | Not specified |[9] | | 4-Aminoantipyrine | Not specified | Schiff Base | Not specified |[7] |

Experimental Protocol: Iron(III) Chloride Catalyzed Reaction with Ketones

This is a general representation of the workflow described for the reaction of this compound with various ketones.[8]

-

Mixing Reagents: In a suitable flask, this compound and the desired ketone are mixed.

-

Catalyst Addition: A catalytic amount of iron(III) chloride is added to the mixture.

-

Reaction: The reaction is stirred, typically at room temperature or with gentle heating, for a specified duration.

-

Monitoring: The progress of the reaction is monitored by Thin Layer Chromatography (TLC).

-

Workup and Purification: Upon completion, the reaction mixture is subjected to a standard aqueous workup, followed by extraction with an organic solvent. The crude product is then purified using column chromatography to isolate the furan-annulated product.

Friedel-Crafts Type Reactions with Electron-Rich Arenes

The electrophilic carbonyl carbons of this compound can be attacked by electron-rich aromatic compounds like indoles in an organocatalyzed, enantioselective Friedel-Crafts reaction. This yields chiral 10-hydroxy-10-(1H-indol-3-yl)-9-(10H)-phenanthrene derivatives, which are of interest for their potential biological activities.[10]

Quantitative Data for Enantioselective Friedel-Crafts Reaction

| Indole (B1671886) Substrate | Catalyst | Solvent | Temperature | Yield (%) | Enantiomeric Excess (ee %) | Reference |

| Indole | (S,S)-dimethylaminocyclohexyl-squaramide | CH₂Cl₂ | Room Temp. | 73-90 | up to 97 | [10] |

| Various substituted indoles | (S,S)-dimethylaminocyclohexyl-squaramide | CH₂Cl₂ | Room Temp. | Good | 48-97 | [10] |

Experimental Protocol: Organocatalytic Friedel-Crafts Reaction with Indole

This protocol is based on the optimized conditions for the synthesis of 10-hydroxy-10-(1H-indol-3-yl)-9-(10H)-phenanthrene derivatives.[10]

-

Setup: To a solution of this compound (0.10 mmol) and indole (0.70 mmol) in CH₂Cl₂ (1 mL), add the organocatalyst (0.01 mmol).

-

Reaction: Stir the reaction mixture at room temperature.

-

Monitoring: Monitor the reaction progress using TLC.

-

Purification: Once the reaction is complete, the solvent is removed under reduced pressure, and the residue is purified by flash column chromatography on silica (B1680970) gel to afford the desired product.

Photochemical [4+2] Cycloaddition Reactions

This compound is well-known for participating in light-induced photocycloaddition reactions, particularly with electron-rich alkenes (ERAs).[11][12] This "photoclick" reaction is characterized by its high speed and efficiency, proceeding via a [4+2] cycloaddition mechanism where the dione (B5365651) acts as the 4π component.

Quantitative Data for Photocycloaddition with Electron-Rich Alkenes

| Alkene | Irradiation Wavelength | Solvent | Additives | Observed Rate Constant (k_obs) | Reference |

| 2,3-Dihydropyrrole | 390 nm LED | MeCN | None | Varies | [12] |

| Various ERAs | 390 nm LED | MeCN | DMSO, MeOH, H₂O, etc. | Varies | [11][12] |

Experimental Protocol: General Procedure for PQ-ERA Photocyclick Reaction

This procedure is a general representation of the kinetic experiments performed.[11][12]

-

Sample Preparation: A solution containing this compound (e.g., 50 μM) and the electron-rich alkene (e.g., 500 μM) is prepared in a suitable solvent (e.g., 2.5 mL of MeCN) in a 1 cm cuvette.

-

Degassing: The solution is purged with an inert gas (e.g., N₂) to remove oxygen, which can quench the excited state.

-

Irradiation: The mixture is irradiated with a light source of an appropriate wavelength (e.g., a 390 nm LED) at a constant temperature (e.g., 20°C).

-

Kinetic Monitoring: The progress of the reaction is followed over time by monitoring the change in absorbance at a specific wavelength (e.g., 411 nm) using a UV/Vis absorption spectrophotometer.

-

Data Analysis: The collected data is fitted to a suitable kinetic model to determine the observed rate constant (k_obs).

This compound in Photoredox Catalysis

Beyond direct participation in reactions, this compound has emerged as a powerful and inexpensive organic photoredox catalyst.[13][14][15] Upon irradiation with visible light, it can be excited to a long-lived triplet state. This excited state is a potent oxidant, capable of initiating reactions through a single-electron transfer (SET) mechanism. It has been successfully used in a dual catalytic system for the C-H functionalization of tertiary amines, such as in 3,4-dihydro-1,4-benzoxazin-2-ones.[13][15]

Quantitative Data for Photoredox Catalyzed Friedel-Crafts Reaction

| Reactants | Co-catalyst | Solvent | Light Source | Yield (%) | Reference |

| 4-Benzyl-3,4-dihydro-2H-benzo[b][6][12]oxazin-2-one + Indole | Zn(OTf)₂ | CH₃CN | 5W White LEDs | 53 | [15] |

Experimental Protocol: Photoredox Functionalization of a Benzoxazinone (B8607429)

This protocol is adapted from the visible-light mediated Friedel-Crafts reaction.[15]

-

Setup: In a reaction tube, combine the benzoxazinone substrate (0.15 mmol), indole (0.1 mmol), this compound (10 mol%), and Zn(OTf)₂ (20 mol%) in acetonitrile (B52724) (1 mL).

-

Reaction Conditions: Place the tube in a reactor equipped with a 5W white LED light source and stir the reaction mixture at room temperature under an air atmosphere.

-

Monitoring: Monitor the reaction's progress via TLC.

-

Workup: After completion (typically 24 hours), evaporate the solvent.

-

Purification: Purify the residue by column chromatography on silica gel to isolate the functionalized product.

Mandatory Visualizations

Diagrams of Reaction Mechanisms and Workflows

References

- 1. Phenanthrenequinone - Wikipedia [en.wikipedia.org]

- 2. chemsynthesis.com [chemsynthesis.com]

- 3. This compound | C14H8O2 | CID 6763 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. nbinno.com [nbinno.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. 2,7-Dibromo-9,10-phenanthrenedione synthesis - chemicalbook [chemicalbook.com]

- 7. researchgate.net [researchgate.net]

- 8. Chemistry of 9,10-phenanthrenequinone revisited: iron(iii) chloride catalyzed reactions of 9,10-phenanthrenequinone with acyclic and cyclic ketones provide furan annulated products - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Organocatalytic Enantioselective Friedel–Crafts Reaction of Phenanthrenequinones and Indoles - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. tandfonline.com [tandfonline.com]

- 15. mdpi.com [mdpi.com]

An In-depth Technical Guide to the Thermal and Photochemical Stability of 9,10-Phenanthrenedione

For Researchers, Scientists, and Drug Development Professionals

Abstract

9,10-Phenanthrenedione, also known as phenanthrenequinone (PQ), is a polycyclic aromatic dicarbonyl compound with significant applications in photoredox catalysis, organic synthesis, and as a component of environmental pollutants. A thorough understanding of its thermal and photochemical stability is paramount for its effective use in research and development and for assessing its environmental fate and toxicological implications. This technical guide provides a comprehensive overview of the thermal and photochemical stability of this compound, including quantitative data, detailed experimental protocols, and visual representations of key processes.

Thermal Stability of this compound

This compound is a crystalline solid with a melting point in the range of 209-212 °C and a boiling point of approximately 360 °C.[1][2] It is known to sublime at temperatures above its boiling point.[3] Thermal analysis techniques such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are essential for quantitatively assessing its thermal stability.

Quantitative Thermal Stability Data

While specific TGA/DSC thermograms for this compound are not abundantly available in the public domain, studies have shown that it begins to decompose at temperatures above 215 °C.[4] For a comparative perspective, the structurally similar but more stable compound, 9,10-anthraquinone, exhibits thermal stability up to higher temperatures, with sublimation being the primary mass loss event under inert atmospheres.[4]

| Parameter | This compound | 9,10-Anthraquinone (for comparison) | Source(s) |

| Melting Point | 209-212 °C | ~285 °C | [1][2] |

| Boiling Point | ~360 °C | 377 °C | [1] |

| Onset of Decomposition | > 215 °C | Stable, sublimes | [4] |

| Enthalpy of Fusion | Data not available | 27.9 kJ/mol | [5] |

Experimental Protocol for TGA/DSC Analysis

The following protocol outlines a general procedure for the simultaneous TGA/DSC analysis of this compound to determine its thermal stability profile.

Objective: To determine the onset of decomposition and characterize the thermal events of this compound.

Instrumentation: A simultaneous TGA/DSC instrument.

Experimental Conditions:

-

Sample Preparation: Accurately weigh 3-5 mg of this compound powder into a clean, tared aluminum or ceramic crucible.

-

Atmosphere: High-purity nitrogen at a flow rate of 50 mL/min to provide an inert environment and prevent oxidative degradation.

-

Temperature Program:

-

Equilibrate at 30 °C.

-

Ramp from 30 °C to 400 °C at a heating rate of 10 °C/min.

-

-

Data Collection: Continuously record the sample mass (TGA) and differential heat flow (DSC) as a function of temperature.

Data Analysis:

-

TGA Curve: Plot the percentage of weight loss versus temperature. The onset of decomposition is determined as the temperature at which a significant weight loss begins.

-

DTG Curve: The first derivative of the TGA curve (DTG) can be used to identify the temperature of the maximum rate of decomposition.

-

DSC Curve: Plot the heat flow versus temperature. Endothermic peaks typically correspond to melting, while exothermic peaks may indicate decomposition or other phase transitions. The enthalpy of fusion can be calculated by integrating the area under the melting peak.

Photochemical Stability of this compound

This compound exhibits significant photochemical activity, primarily due to the presence of its two carbonyl groups and extended aromatic system. It has absorption bands in the visible region, making it susceptible to degradation upon exposure to light.[6]

Key Photochemical Processes

Upon absorption of light, this compound is promoted to an excited singlet state. It is known to undergo efficient intersystem crossing (ISC) to the triplet state with a quantum yield close to unity.[7][8][9] This highly reactive triplet state is responsible for many of its photochemical reactions.

One of the most significant photochemical processes involving this compound is its ability to undergo redox cycling to produce reactive oxygen species (ROS).[4][10][11] This process is a key factor in its environmental toxicity and its application as a photoredox catalyst.

References

- 1. mdpi.com [mdpi.com]

- 2. This compound [webbook.nist.gov]

- 3. This compound | C14H8O2 | CID 6763 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. repositorio.ufba.br [repositorio.ufba.br]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. pubs.acs.org [pubs.acs.org]

- 9. pubs.aip.org [pubs.aip.org]

- 10. researchgate.net [researchgate.net]

- 11. benchchem.com [benchchem.com]

The Core Biological Activities of 9,10-Phenanthrenedione and its Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

9,10-Phenanthrenedione, a quinone derivative of phenanthrene, and its analogues represent a class of compounds with diverse and potent biological activities.[1][2][3] These molecules have garnered significant interest in the scientific community for their potential applications in drug discovery and development, particularly in the fields of oncology and microbiology.[3][4] This technical guide provides an in-depth overview of the biological activities of this compound and its derivatives, with a focus on their cytotoxic, antimicrobial, and enzyme-inhibiting properties. Detailed experimental protocols for key assays and visualizations of the primary signaling pathways are included to facilitate further research and development.

Cytotoxic and Anticancer Activity

This compound and its derivatives have demonstrated significant cytotoxic effects against a variety of cancer cell lines.[1][2][5] The primary mechanism underlying this activity is the induction of apoptosis, or programmed cell death, often mediated by the generation of reactive oxygen species (ROS) through redox cycling.[1][6][7]

Quantitative Cytotoxicity Data

The cytotoxic potential of various this compound derivatives has been quantified using metrics such as the half-maximal inhibitory concentration (IC50) and half-maximal effective concentration (EC50). A summary of this data is presented in the table below for comparative analysis.

| Compound | Cell Line | Cancer Type | IC50 / EC50 (µM) | Reference |

| 9,10-Phenanthrenequinone | A549 | Lung | ~7 (LC50) | [6] |

| 2,7-Dinitro-9,10-phenanthrenedione | Various | Various | Active at micromolar concentrations | [8] |

| Denbinobin | SNU-484 | Gastric | 7.9 | [8] |

| SK-Hep-1 | Hepatocellular Carcinoma | 16.4 | [8] | |

| HeLa | Cervical | 22.3 | [8] | |

| K562 | Chronic Myeloid Leukemia | 1.84 | [8] | |

| A549 | Lung Adenocarcinoma | 1-20 (concentration-dependent) | [8] | |

| Calanquinone A | A549 | Lung Adenocarcinoma | < 0.16 | [8] |

| PC-3 | Prostate | < 0.16 | [8] | |

| DU145 | Prostate | 0.22 | [8] | |

| HCT-8 | Colon | 0.25 | [8] | |

| MCF-7 | Breast | < 0.06 | [8] | |

| KB | Nasopharyngeal | 0.14 | [8] | |

| KB-VIN | Vincristine-resistant Nasopharyngeal | 0.14 | [8] | |

| Calanquinone B | PC-3 | Prostate | 1.9 µg/mL | [5] |

| MCF-7 | Breast | 3.8 µg/mL | [5] | |

| Calanquinone C | PC-3 | Prostate | 2.1 µg/mL | [5] |

| MCF-7 | Breast | 3.5 µg/mL | [5] | |

| Phenanthrene derivative 4 | HI-60 | Promyelocytic Leukemia | 11.96 | [9] |

| THP-1 | Acute Monocytic Leukemia | 8.92 | [9] |

Antimicrobial Activity

Certain derivatives of this compound have exhibited promising antimicrobial properties, particularly against plant pathogens.[3][10] This suggests their potential utility in the development of novel agrochemicals.

Quantitative Antimicrobial Data

The antimicrobial efficacy is often determined by the minimum inhibitory concentration (MIC), which is the lowest concentration of a substance that prevents visible growth of a microorganism.

| Compound | Organism | Activity | MIC (µg/mL) | Reference |

| 9,10-Phenanthrenequinone Derivatives | Xanthomonas oryzae pv. oryzae (Xoo) | Antibacterial | Not specified in abstract | [7] |

| Xanthomonas axonopodis pv. citri (Xac) | Antibacterial | Not specified in abstract | [7] | |

| N,N-diacetylamino-derivatives of phenanthrene | Various bacteria and fungi | Antimicrobial | Data not specified in abstract | [5] |

Key Signaling Pathways

The biological effects of this compound and its derivatives are mediated through several key signaling pathways. Understanding these pathways is crucial for elucidating their mechanism of action and for the rational design of new therapeutic agents.

Reactive Oxygen Species (ROS) Generation and Redox Cycling

A central mechanism of action for this compound is its ability to undergo redox cycling, leading to the production of ROS.[1][6][7] This process involves the reduction of the quinone to a semiquinone radical, which then reacts with molecular oxygen to produce superoxide (B77818) radicals.[6][7] These radicals can be further converted to other ROS, such as hydrogen peroxide and hydroxyl radicals, which can induce cellular damage.[6]

Induction of Apoptosis via the Mitochondrial Pathway

The accumulation of ROS can lead to cellular stress and trigger the intrinsic, or mitochondrial, pathway of apoptosis.[11] This involves the release of cytochrome c from the mitochondria, which then activates a cascade of caspases, the executioner enzymes of apoptosis.

Activation of Epidermal Growth Factor Receptor (EGFR) Signaling

This compound has been shown to activate the Epidermal Growth Factor Receptor (EGFR) signaling pathway through the S-oxidation of protein tyrosine phosphatase 1B (PTP1B).[6][12] This S-oxidation is mediated by hydrogen peroxide generated from the redox cycling of this compound.[6][12]

Experimental Protocols

Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.[1][13]

Materials:

-

96-well microplate

-

Cells in culture

-

Test compound (this compound or its derivatives)

-

MTT labeling reagent (5 mg/mL in PBS)

-

Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a desired density and allow them to adhere overnight.

-

Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 24, 48, or 72 hours).

-

Following the incubation period, add 10 µL of MTT labeling reagent to each well (final concentration 0.5 mg/mL).[1]

-

Incubate the plate for 4 hours in a humidified atmosphere (e.g., 37°C, 5% CO2).[1]

-

Add 100 µL of the solubilization solution to each well.[1]

-

Allow the plate to stand overnight in the incubator to ensure complete solubilization of the formazan (B1609692) crystals.[1]

-

Measure the absorbance of the samples using a microplate reader at a wavelength between 550 and 600 nm.[1]

Measurement of Intracellular Reactive Oxygen Species (ROS) using DCFH-DA

The 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFH-DA) assay is a common method for detecting intracellular ROS.[8]

Materials:

-

Cells in culture

-

Test compound

-

DCFH-DA stock solution (e.g., 10 mM in DMSO)[14]

-

Serum-free medium

-

Phosphate-buffered saline (PBS)

-

Fluorescence microscope, flow cytometer, or microplate reader

Procedure:

-

Seed cells and allow them to adhere.

-

Prepare a DCFH-DA working solution by diluting the stock solution to a final concentration of 10-25 µM in pre-warmed, serum-free medium.[8]

-

Remove the culture medium and wash the cells once with serum-free medium.[8]

-

Load the cells with the DCFH-DA working solution and incubate for 30-60 minutes at 37°C, protected from light.[8]

-

Wash the cells with PBS to remove excess probe.[8]

-

Treat the cells with the test compound.

-

Measure the fluorescence using a suitable instrument with excitation at ~485 nm and emission at ~530 nm.[14]

Antimicrobial Susceptibility Testing (Turbidimeter Test)

The turbidimeter test is used to determine the minimum inhibitory concentration (MIC) of a compound by measuring the turbidity of a bacterial culture.[15][16]

Materials:

-

Bacterial culture

-

Culture broth

-

Test compound

-

Sterile test tubes or microplate

-

Spectrophotometer or microplate reader

Procedure:

-

Prepare a serial dilution of the test compound in the culture broth.

-

Inoculate the broth with a standardized concentration of the bacteria.

-

Dispense the inoculated broth into the test tubes or microplate wells containing the different concentrations of the test compound.

-

Incubate the cultures under appropriate conditions (e.g., 37°C for 18-24 hours).

-

Measure the optical density (OD) of the cultures at a specific wavelength (e.g., 600 nm) using a spectrophotometer.[17]

-

The MIC is the lowest concentration of the compound that results in no visible growth (no turbidity).

Conclusion

This compound and its derivatives exhibit a wide range of potent biological activities, making them promising candidates for further investigation in drug discovery. Their ability to induce cytotoxicity in cancer cells, primarily through ROS-mediated apoptosis, and their antimicrobial properties highlight their therapeutic potential. The information provided in this technical guide, including the quantitative data, detailed experimental protocols, and signaling pathway diagrams, serves as a valuable resource for researchers dedicated to exploring the full potential of this fascinating class of compounds. Further research is warranted to optimize their efficacy and safety profiles for potential clinical applications.

References

- 1. merckmillipore.com [merckmillipore.com]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis of antimicrobial active 9,10-phenanthrenequinones by carbene organocatalytic tandem reactions - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 4. researchgate.net [researchgate.net]

- 5. Cytotoxic Phenanthrenequinones and 9,10-Dihydrophenanthrenes from Calanthe arisanensis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Cytotoxicity of Air Pollutant 9,10-Phenanthrenequinone: Role of Reactive Oxygen Species and Redox Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. benchchem.com [benchchem.com]

- 9. researchgate.net [researchgate.net]

- 10. This compound | C14H8O2 | CID 6763 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. benchchem.com [benchchem.com]

- 12. Redox cycling of 9,10-phenanthrenequinone activates epidermal growth factor receptor signaling through S-oxidation of protein tyrosine phosphatase 1B - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 14. Detection of Total Reactive Oxygen Species in Adherent Cells by 2’,7’-Dichlorodihydrofluorescein Diacetate Staining - PMC [pmc.ncbi.nlm.nih.gov]

- 15. info.gbiosciences.com [info.gbiosciences.com]

- 16. Pilot Testing of the “Turbidimeter”, a Simple, Universal Reader Intended to Complement and Enhance Bacterial Growth Detection in Manual Blood Culture Systems in Low-Resource Settings - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Simple and Versatile Turbidimetric Monitoring of Bacterial Growth in Liquid Cultures Using a Customized 3D Printed Culture Tube Holder and a Miniaturized Spectrophotometer: Application to Facultative and Strictly Anaerobic Bacteria - PMC [pmc.ncbi.nlm.nih.gov]

In-Depth Technical Guide: Toxicological Profile and Safety Handling of 9,10-Phenanthrenedione

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the toxicological profile of 9,10-Phenanthrenedione (also known as Phenanthrenequinone), a quinone derivative of the polycyclic aromatic hydrocarbon (PAH) phenanthrene. This document synthesizes available data on its toxicity, outlines its mechanism of action, and provides detailed safety and handling procedures critical for laboratory and industrial settings.

Chemical and Physical Properties

This compound is an orange, water-insoluble solid.[1] It is a component of diesel exhaust particles and can be formed by the oxidation of phenanthrene.[2]

| Property | Value | Reference |

| CAS Number | 84-11-7 | [3] |

| Molecular Formula | C₁₄H₈O₂ | [3] |

| Molecular Weight | 208.21 g/mol | [3] |

| Appearance | Orange-red crystalline solid | [3] |

| Melting Point | 206-207 °C | [3] |

| Boiling Point | ~360 °C (sublimes) | [3] |

| Water Solubility | 0.4 mg/mL | [3] |

| log Kow | 2.52 | [3] |

Toxicological Profile

The primary mechanism of this compound's toxicity is attributed to its ability to undergo redox cycling, leading to the generation of reactive oxygen species (ROS).[2][4] This process can induce oxidative stress, damage cellular components, and trigger apoptotic pathways.[2]

Acute Toxicity

The acute toxicity of this compound varies across different organisms and exposure routes.

| Test Organism | Exposure Route | Metric | Value | Reference |

| Rat | Oral | LD50 | > 16,000 mg/kg | [2] |

| Daphnia magna | Aquatic | 48h EC50 | 1.72 µM | [5] |

| Takifugu obscurus | Aquatic | 96h LC50 | ~88.59 µg/L | [6] |

Irritation and Sensitization

This compound is classified as an irritant.

| Effect | Classification | Reference |

| Skin Irritation | Causes skin irritation | [7][8] |

| Eye Irritation | Causes serious eye irritation | [7][8] |

| Respiratory Irritation | May cause respiratory irritation | [7] |

Genotoxicity and Mutagenicity

Studies suggest that this compound has genotoxic potential, primarily through oxidative DNA damage. The yeast DEL assay has shown that it can induce DNA deletions and point mutations in the presence of oxygen.[3]

Carcinogenicity

While this compound is a component of diesel exhaust, which is classified as a human carcinogen, specific long-term carcinogenicity studies on the isolated compound are limited. As a PAH derivative, it is treated with caution.

Reproductive and Developmental Toxicity